1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine
Description
The compound “1-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}-4-methylpiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The molecule also has a benzyloxy group and an ethoxy group attached to a phenyl ring, which could potentially influence its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a piperidine ring (a six-membered ring with one nitrogen atom), a phenyl ring (a six-membered ring with six carbon atoms), and functional groups including a benzyloxy group, an ethoxy group, and a carbonothioyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the benzyloxy group, and the ethoxy group. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the benzyloxy and ethoxy groups could participate in reactions involving the oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the piperidine, benzyloxy, and ethoxy groups could impact properties such as solubility, melting point, and boiling point .Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, given the presence of the piperidine ring, which is a common feature in many drugs .
Properties
IUPAC Name |
(3-ethoxy-4-phenylmethoxyphenyl)-(4-methylpiperidin-1-yl)methanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2S/c1-3-24-21-15-19(22(26)23-13-11-17(2)12-14-23)9-10-20(21)25-16-18-7-5-4-6-8-18/h4-10,15,17H,3,11-14,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOFKNISWBFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCC(CC2)C)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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